

# Brd4-IN-9 and the Epigenetic Regulation Landscape: A Technical Overview

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## Compound of Interest

Compound Name: *Brd4-IN-9*

Cat. No.: *B15581901*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the role of Bromodomain-containing protein 4 (BRD4) in epigenetic regulation and the therapeutic potential of its inhibition. While specific public data for the compound designated "**Brd4-IN-9**" is not available, this document will focus on the well-established principles of BRD4 inhibition, utilizing data from extensively characterized inhibitors to illustrate the core concepts, experimental methodologies, and signaling pathways.

BRD4 is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as "readers" of the epigenetic code.<sup>[1]</sup> These proteins recognize and bind to acetylated lysine residues on histone tails, a crucial step in regulating gene expression.<sup>[2]</sup> BRD4's function is particularly significant in the transcription of genes involved in cell cycle progression, inflammation, and cancer.<sup>[3]</sup> Its dysregulation has been implicated in a variety of diseases, making it a compelling target for therapeutic intervention.<sup>[1]</sup>

## Mechanism of Action of BRD4 Inhibitors

Small molecule inhibitors of BRD4, such as the widely studied compound JQ1, function by competitively binding to the acetyl-lysine binding pockets within the two tandem bromodomains of BRD4 (BD1 and BD2).<sup>[4]</sup> This competitive inhibition prevents BRD4 from associating with acetylated histones at gene promoters and enhancers.<sup>[5]</sup> The displacement of BRD4 from chromatin leads to the suppression of transcriptional elongation of BRD4-dependent genes, including key oncogenes like MYC.<sup>[1]</sup>

## Quantitative Data for Representative BRD4 Inhibitors

The following tables summarize key quantitative data for well-characterized BRD4 inhibitors. This data is presented to provide a comparative reference for the potency and activity of compounds targeting BRD4.

Table 1: Biochemical Activity of Representative BRD4 Inhibitors

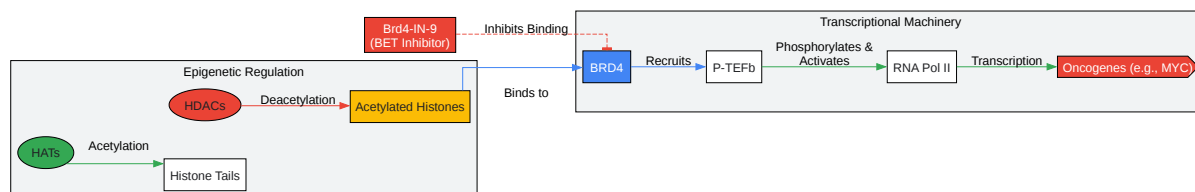
Compound	Target Domain(s)	Assay Type	IC50 (nM)
JQ1	BD1/BD2	AlphaScreen	77[6]
I-BET762	BD1/BD2	Not Specified	500
PFI-1	BD1/BD2	Not Specified	220
BI2536	BD1	AlphaScreen	25[7]
TG101209	BD1	AlphaScreen	130[7]
Brd4 Inhibitor-10	BD1	Not Specified	8[8]

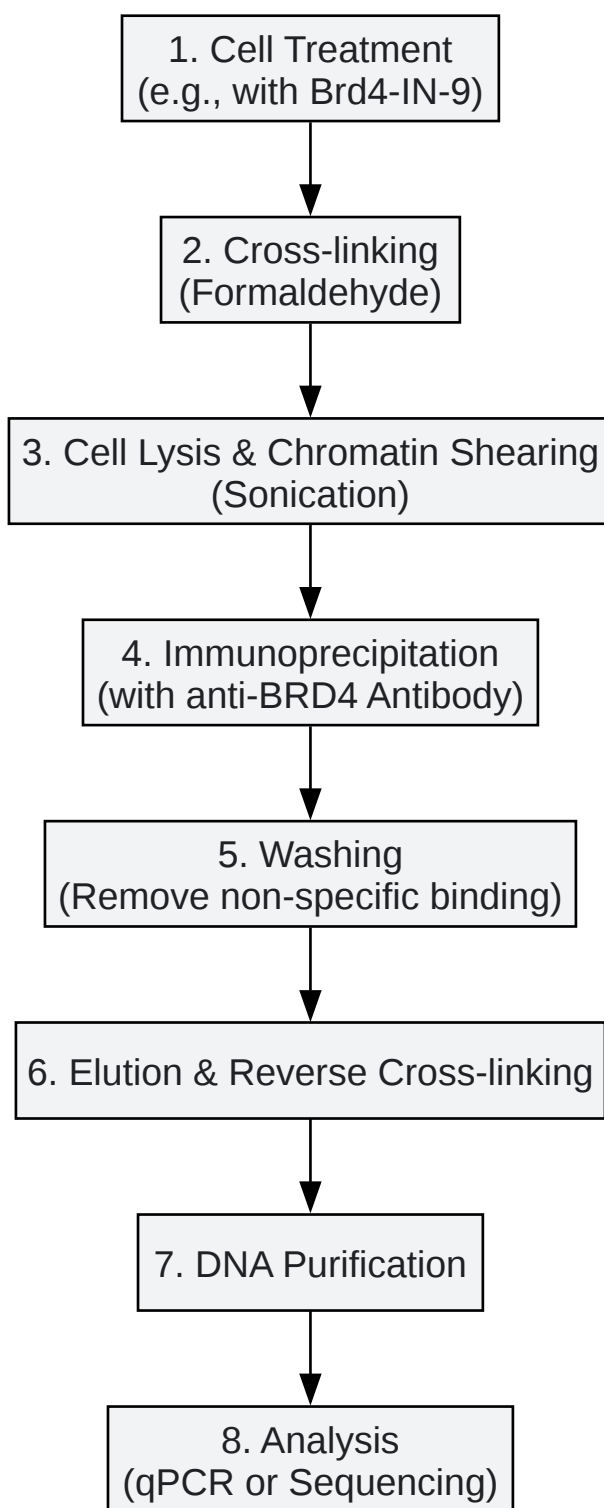
Table 2: Cellular Activity of Representative BRD4 Inhibitors

Compound	Cell Line	Cancer Type	Assay Type	IC50 (μM)
JQ1	MM.1S	Multiple Myeloma	Cell Viability	0.1
JQ1	MV-4-11	Acute Myeloid Leukemia	Cell Viability	0.2
A10	Ty82	NUT Midline Carcinoma	Cell Viability	Not Specified
C-34	NRCFs	N/A	MTT	48.213[9]
C-34	NRCMs	N/A	MTT	19.118[9]
OPT-0139	SKOV3	Ovarian Cancer	Cell Viability	Not Specified[3]
OPT-0139	OVCAR3	Ovarian Cancer	Cell Viability	Not Specified[3]

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of BRD4 inhibitors.





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